molecular formula C10H11BrO3 B1361343 2-(2-Bromo-4-ethylphenoxy)acetic acid CAS No. 90841-60-4

2-(2-Bromo-4-ethylphenoxy)acetic acid

Cat. No. B1361343
CAS RN: 90841-60-4
M. Wt: 259.1 g/mol
InChI Key: AWXJDESUOGJGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Bromo-4-ethylphenoxy)acetic acid” is a chemical compound with the molecular formula C10H11BrO3 . It is commonly used in scientific experiments due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-4-ethylphenoxy)acetic acid” consists of a bromine atom attached to the second carbon of a phenyl ring, which also has an ethyl group attached to the fourth carbon. An acetic acid molecule is attached to the phenyl ring through an oxygen atom .

Scientific Research Applications

Metabolic Pathways and Decomposition

The compound 2-(2-Bromo-4-ethylphenoxy)acetic acid and its related derivatives have been a subject of research in understanding metabolic pathways and decomposition processes. One study focused on the in vivo metabolism of a structurally similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. The study identified various metabolites, suggesting multiple metabolic pathways operative in the rats. The pathways involved processes like deamination, reduction, and oxidation, leading to the formation of alcohol and carboxylic acid metabolites (Kanamori et al., 2002).

Synthesis and Structural Analysis

Considerable research has been done on the synthesis and structural elucidation of compounds related to 2-(2-Bromo-4-ethylphenoxy)acetic acid. Studies involve the synthesis of monomers through alkylation and chloromethylation processes (Anderson et al., 2008), and the synthesis of 2-(4-fluorophenoxy) acetic acid, which involved refluxing and crystal structure analysis to understand the intermolecular interactions and stability of the molecule (Prabhuswamy et al., 2021).

Antioxidant and Antimicrobial Properties

Research has also delved into the antioxidant and antimicrobial properties of bromophenol derivatives, which are structurally similar to 2-(2-Bromo-4-ethylphenoxy)acetic acid. These studies have isolated new bromophenol derivatives from marine sources like the red alga Rhodomela confervoides and evaluated their radical scavenging activity. The results showed potent scavenging activity, suggesting their potential application as natural antioxidants in food and/or pharmaceutical fields (Li et al., 2011). Additionally, studies on compounds like 2-(4-bromo-2-formyl-phenoxy)acetic acid and its derivatives revealed their potent bioactivity against various bacterial and fungal strains (Dahiya et al., 2008).

properties

IUPAC Name

2-(2-bromo-4-ethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-2-7-3-4-9(8(11)5-7)14-6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXJDESUOGJGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351189
Record name 2-(2-bromo-4-ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-ethylphenoxy)acetic acid

CAS RN

90841-60-4
Record name 2-(2-bromo-4-ethylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.